molecular formula C9H10N2O3S B596665 Pidotimod Impurity Y CAS No. 161771-76-2

Pidotimod Impurity Y

Cat. No.: B596665
CAS No.: 161771-76-2
M. Wt: 226.25
InChI Key: HLWTZCIFAMNMKX-UHFFFAOYSA-N
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Description

Pidotimod Impurity Y is a degradation product or impurity associated with the synthetic immunomodulatory drug Pidotimod. Pidotimod is a synthetic dipeptide known for its immunostimulant properties, primarily used to enhance the immune response in patients with respiratory tract infections . Impurities like this compound are often studied to understand the stability, efficacy, and safety of the parent drug.

Mechanism of Action

Target of Action

Pidotimod, a synthetic dipeptide with immunomodulatory properties, is primarily targeted at the immune system . It is used in patients with documented cell-mediated immunosuppression to stimulate their immunity during lung and urinary tract infections . The primary targets of Pidotimod are the immune cells, including T-lymphocytes, natural killer cells, macrophages, and neutrophils .

Mode of Action

Pidotimod acts by modulating the immune system to induce an immune response against bacterial or viral pathogens . It inhibits tumor necrosis factor α (TNF-α) induced increases in extracellular signal-related kinase (ERK) phosphorylation . Additionally, it increases nuclear factor κB (NFκB) expression and translocation to the nucleus . These modulatory effects on ERK and NFκB signaling are thought to produce the increase in toll-like receptor expression seen with Pidotimod .

Biochemical Pathways

Pidotimod affects several biochemical pathways related to the immune response. It promotes the phagocytic activity of macrophages and neutrophils, thereby improving chemotaxis . It also activates natural killer cells, promotes lymphocyte proliferation caused by mitogens, and stimulates the cellular immune response by inducing the production of interleukin-2 and gamma-interferon .

Result of Action

The result of Pidotimod’s action is an enhanced immune response. It increases the level of immunoglobulins (IgA, IgM, IgG) and T-lymphocyte subsets (CD3+, CD4+), affecting both innate and adaptive immune responses . This leads to improved clinical conditions in patients suffering from recurrent respiratory tract infections .

Chemical Reactions Analysis

Pidotimod Impurity Y can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

Pidotimod Impurity Y has several scientific research applications, including:

    Chemistry: Studying the impurity helps in understanding the stability and degradation pathways of Pidotimod, which is crucial for developing more stable formulations.

    Biology: Research on the impurity can provide insights into its biological activity and potential effects on the immune system.

    Medicine: Understanding the impurity’s effects can help in assessing the safety and efficacy of Pidotimod, ensuring that the drug is safe for patient use.

    Industry: The impurity analysis is essential for quality control and regulatory compliance in the pharmaceutical industry.

Comparison with Similar Compounds

Pidotimod Impurity Y can be compared with other impurities and degradation products of immunomodulatory drugs. Similar compounds include:

This compound is unique due to its specific formation pathway and its potential impact on the stability and efficacy of Pidotimod.

Properties

IUPAC Name

5-thia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c12-7-2-1-5-8(13)10-4-15-3-6(10)9(14)11(5)7/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWTZCIFAMNMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1C(=O)N3CSCC3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801137585
Record name Dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801137585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161771-76-2
Record name Dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161771-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801137585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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